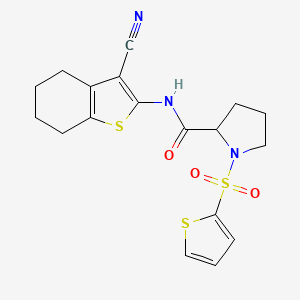

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S3/c19-11-13-12-5-1-2-7-15(12)26-18(13)20-17(22)14-6-3-9-21(14)27(23,24)16-8-4-10-25-16/h4,8,10,14H,1-3,5-7,9H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACVGIBKMYYXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The starting materials might include benzothiophene derivatives, thiophene sulfonyl chloride, and pyrrolidine carboxylic acid derivatives. Common reaction conditions include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially forming sulfoxides or sulfones.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially reducing nitrile groups to amines.

Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions might involve varying temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide as antiviral agents. For instance:

- Mechanism of Action : The compound exhibits activity against viral replication by inhibiting specific viral enzymes or pathways. In particular, it has shown promise against HIV and other RNA viruses due to its ability to disrupt viral entry or replication processes .

- Case Studies : A review noted that certain derivatives of this compound class had EC50 values indicating effective inhibition of HIV type 1 replication at low micromolar concentrations . Such findings suggest that further optimization could lead to clinically viable antiviral agents.

Anticancer Properties

The anticancer potential of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has been explored through various studies:

- In Vitro Studies : Research indicates that related compounds exhibit cytotoxic effects on various cancer cell lines. For example, compounds with similar structural frameworks have been shown to inhibit cell proliferation in colon and breast cancer models .

- Mechanisms : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest at specific phases. Additionally, these compounds may inhibit key signaling pathways involved in tumor growth and metastasis .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are another area of active research:

- Biological Activity : Compounds in this class have demonstrated the ability to reduce inflammatory markers in vitro and in vivo. They may modulate cytokine production or inhibit the activation of inflammatory pathways .

- Clinical Relevance : The anti-inflammatory effects suggest potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Further studies are needed to elucidate the exact mechanisms and therapeutic windows .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide:

| Structural Feature | Impact on Activity |

|---|---|

| Cyano Group | Enhances potency against viral targets |

| Tetrahydrobenzothiophene Core | Essential for maintaining biological activity |

| Thiophene Sulfonyl Group | Contributes to anti-inflammatory properties |

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various physiological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

Compound 1 :

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 790268-15-4)

- Core: Same 3-cyano-tetrahydrobenzothiophene.

- Substituent : A second tetrahydrobenzothiophene-2-carboxamide instead of the thiophene-sulfonyl-pyrrolidine group.

- Molecular Formula : C₁₈H₁₈N₂OS₂.

- Molecular Weight : 342.48 g/mol.

- Key Difference: The absence of the sulfonyl-pyrrolidine group likely reduces solubility and alters target binding compared to the target compound.

Compound 2 :

2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Core: 4,5,6,7-Tetrahydro-1-benzothiophene with an amino group at position 2.

- Substituent: 2-fluorophenylcarboxamide instead of the cyano and sulfonyl-pyrrolidine groups.

- This compound has demonstrated anti-cancer and anti-bacterial activities, suggesting that substituent variations significantly modulate biological effects .

Physicochemical and Spectral Comparisons

Table 1: Structural and Property Comparison

Spectral Analysis :

- NMR : highlights that substituent-induced chemical shift changes (e.g., in regions A and B of similar compounds) can pinpoint structural modifications. For the target compound, comparative NMR with Compound 1 would likely show shifts in the sulfonyl-pyrrolidine region, reflecting altered electronic environments .

- Crystallography : Tools like SHELXL and OLEX2 (used in structural studies of Compound 2 ) could resolve bond lengths and angles, particularly for the sulfonyl group’s geometry .

Biological Activity

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H24N4OS2

- Molecular Weight : 436.59 g/mol

- CAS Number : 443120-82-9

Antiviral Activity

Research has indicated that compounds similar to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide exhibit promising antiviral properties. For instance, certain derivatives have shown effective inhibition against the Tobacco Mosaic Virus (TMV) with an EC50 value of 58.7 μg/mL . This suggests potential applications in treating viral infections.

Inhibition of Kinases

The compound has been studied for its inhibitory effects on various kinases. Notably, related compounds have demonstrated potent inhibition of JNK (c-Jun N-terminal kinase) isoforms, with reported pIC50 values of 6.5 for JNK2 and 6.7 for JNK3 . This activity is significant as JNK pathways are implicated in inflammation and cancer progression.

Anti-inflammatory Properties

In vitro studies have shown that related benzothiophene compounds possess anti-inflammatory effects. For example, some derivatives have been evaluated for their ability to inhibit COX enzymes, demonstrating IC50 values comparable to standard anti-inflammatory drugs like diclofenac . This positions them as potential candidates for treating inflammatory diseases.

The biological activity of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can be attributed to several mechanisms:

- Kinase Inhibition : The compound's structure allows it to bind effectively to the ATP-binding site of kinases such as JNK.

- Antiviral Mechanisms : The presence of the cyano group may enhance the compound's interaction with viral proteins, thus inhibiting viral replication.

- Modulation of Inflammatory Pathways : By inhibiting COX enzymes and other inflammatory mediators, the compound can reduce inflammation.

Study on Antiviral Efficacy

A study published in MDPI highlighted the efficacy of related compounds against TMV and HIV types . The findings indicated that specific structural modifications could enhance antiviral activity and selectivity.

Study on Kinase Inhibition

Research detailed in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound effectively inhibited JNK pathways in cellular models . These findings support further exploration into their therapeutic potential in oncology.

Data Summary Table

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and what are common pitfalls in its synthesis?

- Methodology : The compound’s synthesis typically involves multi-step heterocyclic reactions. Key intermediates include the benzothiophene core and pyrrolidine-2-carboxamide moiety. For example, coupling reactions (e.g., sulfonylation of pyrrolidine with thiophene-2-sulfonyl chloride) require anhydrous conditions and catalysts like triethylamine. Common issues include low yields due to steric hindrance from the tetrahydrobenzothiophene ring and side reactions at the cyano group. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

- Validation : Confirm intermediates using -NMR (e.g., δ 2.5–3.5 ppm for tetrahydrobenzothiophene protons) and IR (C≡N stretch ~2200 cm) .

Q. How should researchers characterize this compound’s crystallographic structure?

- Methodology : X-ray crystallography using SHELX or OLEX2 software is ideal. For example, SHELXL refines small-molecule structures by least-squares minimization, while OLEX2 integrates solution, refinement, and analysis workflows. Ensure high-quality crystals via slow evaporation (e.g., DCM/methanol) .

- Data Interpretation : Analyze bond lengths (e.g., C-S bond ~1.75 Å in thiophene-sulfonyl group) and torsion angles to confirm stereochemistry .

Q. What analytical techniques are essential for purity assessment?

- Methodology : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds ≥98% are standard. LC-MS confirms molecular weight (e.g., [M+H] ~500–550 Da) and detects sulfonation byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Experimental Design : Synthesize analogs by modifying the pyrrolidine sulfonyl group or benzothiophene substituents. For example, replace thiophene-2-sulfonyl with pyridine-3-sulfonyl to assess electronic effects. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina) to identify key binding interactions .

- Data Contradictions : If a derivative shows unexpected low activity despite favorable docking scores, evaluate solubility (logP via shake-flask method) or metabolic stability (microsomal assays) as confounding factors .

Q. What strategies resolve crystallographic disorder in the tetrahydrobenzothiophene ring?

- Methodology : Apply anisotropic displacement parameters (ADPs) during refinement in SHELXL. For severe disorder, use PART instructions to model alternative conformations. Validate with residual density maps (e.g., Fo-Fc < 0.3 eÅ) .

- Example : In a related compound (CAS 1428327-31-4), partial occupancy of the tetrahydro ring was resolved by constraining bond distances and angles to idealized values .

Q. How to interpret conflicting biological data between in vitro and in vivo models for this compound?

- Analysis Framework :

| Factor | In Vitro | In Vivo |

|---|---|---|

| Metabolism | No hepatic clearance | Phase I/II metabolism |

| Solubility | Controlled (DMSO) | Variable (GI tract pH) |

| Target Engagement | Direct exposure | Tissue penetration barriers |

- Resolution : Perform pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) and tissue distribution assays. Adjust dosing regimens or formulate as nanoparticles to enhance bioavailability .

Q. What computational methods predict the compound’s interaction with biological targets?

- Workflow :

Docking : Use Schrödinger Maestro to dock into ATP-binding pockets (e.g., kinase targets).

MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.

Free Energy Calculations : Apply MM-GBSA to estimate ΔG binding.

- Validation : Compare with experimental IC values from kinase inhibition assays. Discrepancies >1 log unit suggest force field inaccuracies or protonation state mismatches .

Methodological Notes

- Synthetic Optimization : Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) to improve sustainability .

- Crystallography : For twinned crystals, use TWINABS for data scaling and HKL-3000 for integration .

- Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and validate via dose-response curves (GraphPad Prism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.